molecular formula C15H11F3N4O2 B11535001 [5-hydroxy-5-(pyridin-4-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](pyridin-3-yl)methanone

[5-hydroxy-5-(pyridin-4-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](pyridin-3-yl)methanone

Cat. No.: B11535001
M. Wt: 336.27 g/mol
InChI Key: SWQCCPNPLICRIJ-UHFFFAOYSA-N
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Description

5-(PYRIDIN-4-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of pyridine rings, a trifluoromethyl group, and a dihydropyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PYRIDIN-4-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of a hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the pyridine rings: The pyridine rings can be introduced via nucleophilic substitution reactions, where pyridine derivatives react with electrophilic intermediates.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(PYRIDIN-4-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(PYRIDIN-4-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(PYRIDIN-4-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(PYRIDIN-4-YL)-1-(PYRIDINE-3-CARBONYL)-3-(METHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
  • 5-(PYRIDIN-4-YL)-1-(PYRIDINE-3-CARBONYL)-3-(ETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
  • 5-(PYRIDIN-4-YL)-1-(PYRIDINE-3-CARBONYL)-3-(CHLORO)-4,5-DIHYDRO-1H-PYRAZOL-5-OL

Uniqueness

The presence of the trifluoromethyl group in 5-(PYRIDIN-4-YL)-1-(PYRIDINE-3-CARBONYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability

Properties

Molecular Formula

C15H11F3N4O2

Molecular Weight

336.27 g/mol

IUPAC Name

[5-hydroxy-5-pyridin-4-yl-3-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C15H11F3N4O2/c16-15(17,18)12-8-14(24,11-3-6-19-7-4-11)22(21-12)13(23)10-2-1-5-20-9-10/h1-7,9,24H,8H2

InChI Key

SWQCCPNPLICRIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C2=CC=NC=C2)O)C(=O)C3=CN=CC=C3)C(F)(F)F

Origin of Product

United States

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